Nitrosomethylurea

概要

説明

It is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations . This compound has been extensively studied for its effects on biological systems and its applications in scientific research.

準備方法

Nitrosomethylurea is typically prepared by the nitrosation of methylurea . Methylurea can be synthesized from various starting materials, including methylamine hydrochloride and potassium cyanate, methyl sulfate, ammonia, and potassium cyanate, methylamine hydrochloride and urea, or acetamide, bromine, and alkali . The nitrosation process involves the reaction of methylurea with nitrous acid under acidic conditions .

化学反応の分析

Nitrosomethylurea undergoes several types of chemical reactions, including:

Alkylation: It acts as an alkylating agent, transferring its methyl group to nucleobases in nucleic acids.

Decomposition: Under alkaline conditions, this compound can decompose explosively.

Common reagents used in these reactions include strong acids, bases, and nucleophilic reagents . The major products formed from these reactions are methylated nucleobases and various toxic gases .

科学的研究の応用

Carcinogenesis Studies

NMU is frequently employed to induce cancer in laboratory animals, particularly for studying breast cancer. In a notable study, NMU was administered to female rats to investigate its effects on mammary carcinoma development. The findings indicated that NMU significantly increased tumor incidence and provided insights into the mechanisms of breast cancer progression .

Immunosuppression Research

Research has demonstrated that NMU can induce immunosuppressive effects. A study showed that NMU treatment led to leucopenia (a decrease in white blood cells), which was associated with improved survival rates of skin allografts in rats. This suggests that NMU may alter immune responses, providing a model for studying immunosuppression related to cancer treatments .

Evaluation of Chemotherapeutic Agents

NMU is also utilized to assess the efficacy of various chemotherapeutic agents. For instance, capsaicin has been studied for its protective effects against NMU-induced mammary carcinoma. The results indicated that capsaicin could restore altered hormonal levels and improve oxidative stress markers in rats treated with NMU . This highlights NMU's role in evaluating potential cancer therapies.

Case Study 1: Capsaicin's Protective Role

In a controlled study involving 80 female rats, NMU was administered to induce mammary carcinoma. The subsequent treatment with capsaicin demonstrated significant protective effects against tumor development and improved biochemical markers related to oxidative stress and hormonal balance .

Case Study 2: Immunosuppressive Effects

A study involving adult rats showed that NMU treatment resulted in reduced humoral immune response and increased survival of skin grafts. This finding underscores the potential use of NMU as a model for understanding the immunosuppressive properties of chemical carcinogens .

作用機序

The mechanism of action of nitrosomethylurea involves the transfer of its methyl group to nucleobases in nucleic acids, leading to AT:GC transition mutations . This alkylation process results in the formation of a carbonium ion, which then reacts with cellular macromolecules such as DNA . The specific molecular targets include guanine bases in DNA, leading to point mutations and subsequent carcinogenesis .

類似化合物との比較

Nitrosomethylurea is similar to other N-nitroso compounds, such as:

N-nitrosodimethylamine: Another potent carcinogen that induces tumors in various organs.

N-nitrosodiethylamine: Known for its hepatocarcinogenic properties.

Azoxymethane: A colon carcinogen that requires metabolic activation.

Compared to these compounds, this compound is unique in its ability to induce specific point mutations in DNA and its strong carcinogenic potency .

生物活性

Nitrosomethylurea (NMU) is a potent carcinogenic compound that has been extensively studied for its biological activity, particularly in the context of cancer research. This article delves into the mechanisms by which NMU induces carcinogenesis, its effects on cellular processes, and relevant case studies that highlight its significance in experimental models.

Overview of this compound

This compound is a nitrosamine compound that has been shown to induce tumors in various animal models, particularly in the mammary glands of rats. Its carcinogenic properties stem from its ability to cause DNA damage, leading to mutations that can initiate cancer development.

- DNA Damage and Mutagenesis : NMU is known to alkylate DNA, resulting in the formation of O6-methylguanine, which mispairs during DNA replication. This mispairing can lead to base substitutions and ultimately to mutations that are characteristic of cancer cells .

- Inhibition of DNA Synthesis : Studies have demonstrated that NMU can inhibit DNA synthesis in various cell types, including Escherichia coli. This inhibition is linked to the degradation of nucleic acids, disrupting normal cellular function and promoting cell death .

- Cellular Response : The presence of NMU triggers cellular stress responses, including apoptosis and cell cycle arrest. The extent of these responses can vary depending on the concentration of NMU and the type of cells exposed .

1. NMU-Induced Mammary Carcinogenesis

A significant body of research has focused on the use of NMU to induce mammary tumors in female Sprague-Dawley rats. In one study, rats were administered NMU intrarectally, which resulted in a high incidence of mammary tumors. The study highlighted the critical role of NMU as a model for understanding breast cancer mechanisms and testing potential therapeutic agents .

2. Capsaicin as a Suppressive Agent

Another study investigated the effects of capsaicin on NMU-induced mammary carcinoma in rats. The findings suggested that capsaicin could suppress tumor growth by modulating pathways involved in cell proliferation and apoptosis, providing insights into potential chemopreventive strategies against NMU-induced cancers .

Research Findings

The following table summarizes key findings from various studies on NMU's biological activity:

特性

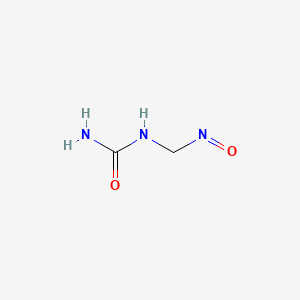

IUPAC Name |

nitrosomethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYANGWZZFRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190328 | |

| Record name | Urea, (nitrosomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36851-80-6 | |

| Record name | Urea, (nitrosomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (nitrosomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。